2-(Benzyloxy)-5-nitropyridine

Medicinal chemistry Lead optimization Physicochemical property-based design

Multi-step syntheses requiring late-stage 2-hydroxy-5-nitropyridine unveiling under acid-sensitive conditions face a critical supply bottleneck: standard 2-methoxy or 2-chloro analogs demand harsh deprotection (BBr₃, refluxing HI) that destroys Boc/THP/silyl ether groups. 2-(Benzyloxy)-5-nitropyridine resolves this with neutral hydrogenolytic benzyl cleavage (H₂, Pd/C, RT). • Achieves 100% nitro reduction yield with Fe/NH₄Cl-no chromatography required, outperforming 2-chloro (78-92%) and 2-methoxy (85-95%) analogs. • Provides a 1.5-2.0 logP unit lipophilicity advantage over 2-methoxy analog; experimental logP 3.09 directly feeds CNS MPO scoring models. • Strong crystallinity (mp 107-108 °C) enables recrystallization-based purification; patent-precedented starting material for piperazine-based SCD1 inhibitors (US2009/239848).

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 75926-54-4
Cat. No. B1267806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-5-nitropyridine
CAS75926-54-4
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O3/c15-14(16)11-6-7-12(13-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyLDSNUJNCJUGMKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-5-nitropyridine: Key Intermediate Overview


2-(Benzyloxy)-5-nitropyridine (CAS 75926-54-4) is a 2,5-disubstituted pyridine derivative bearing an electron-withdrawing nitro group at the 5-position and a benzyl ether at the 2-position. It belongs to the class of nitropyridine synthetic intermediates widely employed in medicinal chemistry and agrochemical development [1]. The compound presents as a yellow crystalline solid (melting point 107–108 °C) with a molecular formula of C12H10N2O3, a molecular weight of 230.22 g·mol⁻¹, and a measured logP of 3.09 indicative of substantial lipophilicity relative to its lower alkoxy congeners . Its primary utility lies in serving as a strategic intermediate for elaborating the pyridine core via nitro group reduction, nucleophilic aromatic substitution, or orthogonal benzyl ether deprotection, enabling access to aminopyridine, hydroxypyridine, and other functionalized scaffolds of pharmaceutical relevance .

1
Strategic intermediate for aminopyridine and hydroxypyridine scaffold elaboration
2
Enables nitro reduction, nucleophilic aromatic substitution, and orthogonal benzyl deprotection pathways
3
Supports late-stage unveiling of 2-hydroxy group under neutral hydrogenolytic conditions

Why 2-(Benzyloxy)-5-nitropyridine Is Irreplaceable


The 2-substituent on the 5-nitropyridine scaffold profoundly governs both the physicochemical profile and the available synthetic trajectory of downstream intermediates. Simply selecting the most economical or widely stocked analog (e.g., 2-chloro-5-nitropyridine or 2-methoxy-5-nitropyridine) imposes trade-offs in lipophilicity, deprotection orthogonality, crystallinity, and reduction chemistry that can derail a multi-step synthesis or compromise the drug-like properties of final targets . For instance, the benzyl ether uniquely offers hydrogenolytic cleavage under neutral, mild conditions (H₂, Pd/C), a deprotection mode unavailable to methyl or ethyl ethers that require harsh Lewis acids (BBr₃, AlCl₃) or strongly acidic protocols (refluxing HI, HBr), which may be incompatible with acid-sensitive functionality elsewhere in the molecule . In the context of anticoccidial nicotinamide SAR, 2-benzyloxy substitution abolished biological activity relative to 2-methoxy and 2-ethoxy analogues—underscoring that even seemingly conservative alkoxy replacements can yield functionally divergent outcomes, a point that is critical in both lead optimization and negative-control design [1]. Such properties establish 2-(benzyloxy)-5-nitropyridine as a non-fungible starting material when synthetic route orthogonality, lipophilicity tuning, or a specific steric/electronic environment is required.

Target2-(Benzyloxy)-5-nitropyridine
Common Substitute2-Methoxy, 2-Chloro, or 2-Ethoxy analogs
Neutral hydrogenolytic deprotection (H₂/Pd-C, RT); compatible with acid-labile groups
Require strong Lewis acids or refluxing mineral acids; may destroy Boc, silyl ethers, or acetals
Elevated lipophilicity (logP ~3.1) for CNS and membrane-targeted designs
Lower logP (~1.1–1.5) shifts property profile and may alter permeability or protein binding
SAR divergence: benzyloxy substitution abrogates activity in anticoccidial model (negative control utility)
Methoxy/ethoxy analogs retain activity; simple alkoxy swap leads to functionally divergent outcomes

Quantitative Differentiation Evidence


Lipophilicity Advantage vs. 2-Methoxy Analog

In physicochemical profiling, 2-(benzyloxy)-5-nitropyridine exhibits an experimental logP of 3.09, which is approximately 1.5–2.0 log units higher than that of its direct 2-alkoxy congener 2-methoxy-5-nitropyridine (reported logP values 1.13–1.55) . This elevated lipophilicity translates to a ~30- to 100-fold increase in octanol–water partition coefficient and is attributable to the additional hydrophobic surface area contributed by the benzyl ring. Such a difference is comparable in magnitude to the logP shift between a drug-candidate and its methyl-ether bioisostere, directly affecting passive membrane permeability, protein binding, and metabolic clearance predictions in early-stage drug discovery.

Lipophilicity vs. 2-Methoxy
Cross-study comparable
Target logP 3.09 vs. comparator 1.13–1.55 (Δ ~1.5–2.0)
30–100× higher partition coefficient; supports CNS MPO and permeability modeling
Experimental and calculated values from multiple databases; verify for specific solvent system
Medicinal chemistry Lead optimization Physicochemical property-based design

Orthogonal Hydrogenolytic Deprotection

The benzyl ether of 2-(benzyloxy)-5-nitropyridine is susceptible to cleavage by catalytic hydrogenolysis (H₂, Pd/C, 1 atm, ambient temperature), yielding 2-hydroxy-5-nitropyridine under neutral, orthogonal conditions [1]. In stark contrast, the methyl ether of 2-methoxy-5-nitropyridine requires strong Lewis acids (BBr₃ in CH₂Cl₂, AlCl₃/pyridine) or concentrated mineral acids (refluxing 48% HBr or 57% HI) for deprotection—conditions that are incompatible with acid-sensitive functional groups (e.g., acetals, Boc-protected amines, silyl ethers, epoxides) . This difference in deprotection chemistry is a class-level distinction between benzyl ethers and simple alkyl ethers, with the pyridine scaffold further activating the 2-position for nucleophilic displacement under acidic conditions, increasing the risk of side reactions when attempting acidic methyl ether cleavage on nitropyridine substrates.

Orthogonal Deprotection
Class-level inference
Benzyl: H₂ (1 atm), Pd/C, RT, neutral; Methyl: BBr₃ or refluxing HBr/HI, strongly acidic
Enables late-stage hydroxyl reveal without degrading acid-sensitive protecting groups
General protecting group chemistry; yields >85% typical for benzyl ethers on pyridines
Total synthesis Protecting group strategy Process chemistry

Nitro Group Reduction Efficiency

The reduction of 2-(benzyloxy)-5-nitropyridine to 6-(benzyloxy)pyridin-3-amine using iron powder and ammonium chloride in THF/water at 75 °C proceeds with a reported isolated yield of 100% (320 mg from 350 mg substrate, 1.5 mmol scale) . This near-quantitative conversion compares favorably with published reduction yields of 2-methoxy-5-nitropyridine to 2-methoxy-5-aminopyridine under similar Fe/NH₄Cl or catalytic hydrogenation conditions, where yields typically range from 85% to 95% due to competitive pyridine ring hydrogenation or incomplete conversion [1]. The benzyloxy substituent may exert a steric and electronic stabilizing influence that suppresses over-reduction of the heterocyclic ring, a known problem in nitro-pyridine reductions where the electron-deficient pyridine is susceptible to partial hydrogenation.

Nitro Reduction Yield
Cross-study comparable
100% isolated (Fe/NH₄Cl) vs. 85–95% for 2-methoxy analog
Quantitative conversion eliminates chromatography; cost and time advantage in scale-up
1.5 mmol scale; confirm reproducibility at pilot scale
Intermediate synthesis Reduction chemistry Industrial scalability

Crystallinity-Driven Purification

2-(Benzyloxy)-5-nitropyridine exhibits a sharp melting point of 107–108 °C, which is over 12 °C higher than the melting point range of 2-ethoxy-5-nitropyridine (90–94 °C) and identical within experimental error to 2-chloro-5-nitropyridine (105–110 °C) and 2-methoxy-5-nitropyridine (106–110 °C) . However, the benzyloxy derivative's significantly higher molecular weight (230.22 g·mol⁻¹) and strong crystallinity, attributed to the benzyl ring's enhanced van der Waals contacts in the solid state, facilitate efficient purification by recrystallization from common solvent systems (e.g., ethanol/water, ethyl acetate/hexane), often eliminating the need for column chromatography after synthesis . In contrast, the lower-melting 2-ethoxy analog (MP 90–94 °C) frequently oils out during workup, requiring chromatographic purification that reduces throughput and increases solvent waste.

Crystallinity Advantage
Cross-study comparable
mp 107–108 °C; recrystallization-ready solid vs. 2-ethoxy analog (90–94 °C, often oil)
Facilitates purification without chromatography; improves throughput and solvent efficiency
Certified values from multiple suppliers
Purification Solid-state properties Reproducibility

Patent-Backed SCD1 Inhibitor Intermediate

2-(Benzyloxy)-5-nitropyridine is explicitly disclosed as a precursor in patent US2009/239848 and related filings describing piperazine-based inhibitors of stearoyl-CoA desaturase (SCD1), a validated target for metabolic disorders including obesity and type 2 diabetes . In this patent, the 2-benzyloxy-5-nitropyridine core is advanced through reduction (100% yield to 6-(benzyloxy)pyridin-3-amine) and subsequent elaboration, whereas the corresponding 2-methoxy and 2-chloro analogs are not reported as intermediates in the same patent family, suggesting that the benzyl ether's unique combination of late-stage deprotectability and electronic properties was preferred by the inventors for this scaffold . While this is not a head-to-head biological comparison, it constitutes real-world evidence that innovators selected the benzyloxy-substituted nitropyridine over simpler alternatives when designing a patent-protected pharmaceutical intermediate.

Patent-Backed Intermediate
Supporting evidence
Explicitly disclosed in US2009/239848 for SCD1 inhibitor synthesis
Route precedence and IP clarity; 2-methoxy/chloro analogs not claimed in same patent family
Patent literature only; no comparative biological data
Drug discovery Metabolic disease Patent analysis

Negative Control Utility in SAR

In a classical SAR study of 5-nitronicotinamides published in Journal of Medicinal Chemistry (1977), 2-benzyloxy-5-nitronicotinamide—the nicotinamide analog of the target pyridine—was reported to have 'no significant activity' against Eimeria tenella, whereas the 2-methoxy and 2-ethoxy analogs displayed measurable anticoccidial activity and the 2-methyl analog proved equipotent to the parent compound [1]. This complete loss of biological activity upon 2-benzyloxy substitution, compared to the active 2-alkoxy congeners, provides a rationale for using 2-(benzyloxy)-5-nitropyridine and its derivatives as negative control compounds in kinase, antimicrobial, or antiparasitic screening cascades where a structurally matched but biologically inert comparator is required to validate target engagement.

Negative Control in SAR
Class-level inference
2-Benzyloxy-5-nitronicotinamide: inactive; 2-methoxy/ethoxy analogs: active (E. tenella model)
Provides matched-pair negative control for target engagement validation in screening cascades
Nicotinamide scaffold, 1977 J. Med. Chem. study; extrapolate with caution
Structure-activity relationship Negative control Anticoccidial screening

Application Scenarios for 2-(Benzyloxy)-5-nitropyridine


CNS-Penetrant Lipophilic Scaffolds

For CNS drug discovery programs where lead candidates must achieve a logP of 2–4 to balance blood-brain barrier permeability with aqueous solubility, 2-(benzyloxy)-5-nitropyridine provides a 1.5–2.0 log-unit lipophilicity advantage over the 2-methoxy analog . This translates to a 30- to 100-fold higher partition coefficient, enabling analogue series to access a more drug-like lipophilicity space without introducing metabolically labile alkyl chains. Procure this intermediate when structure-based design indicates that the 2-position substituent must simultaneously provide hydrophobic surface contact with a target pocket and remain cleavable to a hydroxyl group at a late synthetic stage. The experimental logP of 3.09 (960 Chem) and calculated logP of 2.86 (Fluorochem) should be used directly in cLogD and CNS MPO scoring models.

Total Synthesis with Orthogonal Deprotection

In complex molecule synthesis where the 2-hydroxy-5-nitropyridine motif must be revealed at a late stage in the presence of acid-labile protecting groups (e.g., Boc, THP, silyl ethers), 2-(benzyloxy)-5-nitropyridine is the mandatory starting material [1]. The benzyl ether undergoes clean hydrogenolysis (H₂, Pd/C, RT) under neutral conditions, whereas the methyl or ethyl ether of the corresponding 2-alkoxy-5-nitropyridine requires BBr₃, molten pyridinium hydrochloride, or refluxing HI—conditions that would destroy acid-sensitive functionality and risk nitro group reduction. Orthogonal deprotection strategy: benzyl ether cleavage by hydrogenolysis can be performed after nitro group reduction to the amine (100% yield with Fe/NH₄Cl) , or the deprotection sequence can be inverted depending on synthetic requirements. This scenario is particularly relevant for the synthesis of aminopyridine-containing natural product analogs and kinase inhibitor fragments.

Process Scale-Up of 5-Amino-2-hydroxy Pyridine Derivatives

For CRO and CDMO teams charged with scaling the synthesis of 6-substituted pyridin-3-amines, 2-(benzyloxy)-5-nitropyridine offers a documented 100% reduction yield using inexpensive iron/ammonium chloride conditions—a yield that cannot be matched by the 2-chloro analog (78–92%, with competing dechlorination) or the 2-methoxy analog (85–95%) . The quantitative conversion eliminates chromatography, reducing solvent consumption and labor costs. Furthermore, the benzyl group imparts strong crystallinity (mp 107–108 °C) that facilitates recrystallization-based purification of intermediates, a critical advantage over the 2-ethoxy analog (mp 90–94 °C, frequently obtained as an oil) . The immediate product, 6-(benzyloxy)pyridin-3-amine, is a stable, crystalline solid that can be stored and aliquoted for parallel analogue synthesis, functioning as a versatile branch point to access diverse 2-alkoxy/aryloxy-5-aminopyridine libraries.

SCD1 Inhibitor Development Programs

Pharmaceutical development teams pursuing stearoyl-CoA desaturase (SCD1) inhibitors for metabolic disease indications should procure 2-(benzyloxy)-5-nitropyridine as the enabling intermediate, as it is explicitly disclosed in US2009/239848 and related patent filings describing piperazine-based SCD1 inhibitors [1]. The patented synthetic route proceeds via quantitative reduction of 2-(benzyloxy)-5-nitropyridine to 6-(benzyloxy)pyridin-3-amine, followed by elaboration to piperazine derivatives. Using the patent-precedented intermediate ensures route fidelity, intellectual property clarity, and regulatory acceptability when filing an IND/IMPD. The more common 2-methoxy or 2-chloro analogs are not disclosed in this patent family, making the benzyloxy derivative the only validated starting material for this specific development pathway.

Application
Selection Property
Validation Focus
CNS-penetrant lipophilic scaffolds
Elevated logP vs. 2-alkoxy analogs
CNS MPO scoring and permeability model fit
Total synthesis with orthogonal deprotection
Neutral hydrogenolytic benzyl cleavage
Compatibility with acid-labile protecting groups
Process scale-up of 5-amino-2-hydroxypyridines
Quantitative reduction yield and high crystallinity
Elimination of chromatography; solvent/labor cost reduction
SCD1 inhibitor development programs
Patent-backed intermediate precedence
Route fidelity and intellectual property clarity
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